methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate
Description
This compound belongs to the 1,2,4-benzothiadiazine class, characterized by a bicyclic aromatic core fused with a thiadiazine ring. The structure features:
- 1,1,3-Trioxo groups: These sulfonyl moieties enhance electron-withdrawing properties and polarity.
- Methyl acetate side chain: Provides ester functionality, influencing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-12(21)13-7-9-14(10-8-13)20-18(23)19(11-17(22)26-2)15-5-3-4-6-16(15)27(20,24)25/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFVJXWTUDXLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate is a complex organic compound that belongs to the class of benzothiadiazines. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of stimulant and antidepressant effects. The unique structural features of this compound contribute to its diverse biological activities, making it a subject of interest for medicinal chemistry.
Chemical Structure and Properties
The chemical formula for methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate is represented as follows:
Key Structural Features
- Benzothiadiazine Core : The compound features a benzothiadiazine core which is known for its biological activity.
- Acetylphenyl Substituent : The presence of the acetylphenyl group enhances its pharmacological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate exhibits its biological activity primarily through interactions with neurotransmitter systems. Research indicates that derivatives of benzothiadazines often exhibit stimulant and antidepressant activities by modulating neurotransmitter levels in the brain.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that compounds within the benzothiadazine family can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
- Stimulant Properties : The compound may also influence dopaminergic pathways, contributing to stimulant effects that could be beneficial in treating conditions like ADHD.
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate on key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
Case Study: Acetylcholinesterase Inhibition
A comparative study on various benzothiadazine derivatives highlighted that some compounds exhibited significant AChE inhibitory activity with IC50 values comparable to established inhibitors like galanthamine. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Methyl 2-[...]-acetate | 5.0 | |
| Galanthamine | 6.5 | |
| Other Derivative | 7.0 |
Synthesis and Characterization
The synthesis of methyl 2-[2-(4-acetylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1,2,4-benzothiadiazin-4-yl]acetate typically involves multi-step reactions including condensation and cyclization processes. Characterization techniques such as NMR and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Synthesis Steps Overview
- Condensation Reaction : Formation of the benzothiadiazine core.
- Acetylation : Introduction of the acetyl group onto the phenol ring.
- Final Esterification : Conversion to methyl ester form.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle: The target compound’s 1,2,4-benzothiadiazine core differs from quinazolinones (1,3-diazine fused with benzene) and benzothiazines (thiazine fused with benzene). The trioxo groups in the target compound increase oxidative stability compared to mono-oxo analogs .
Substituent Effects :
- The 4-acetylphenyl group may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., phenyl or methoxyphenyl in ).
- Ester vs. Amide Side Chains : The methyl acetate group in the target compound offers different hydrolysis kinetics compared to acetamide derivatives .
Physicochemical Properties
- Solubility: The trioxo groups in the target compound likely increase water solubility compared to non-sulfonylated analogs (e.g., ).
Research Findings and Gaps
- Synthesis Challenges : The target compound’s trioxo groups require precise oxidation conditions, contrasting with simpler cyclocondensation routes for benzothiazines .
- Unanswered Questions: No direct data exist on the target compound’s toxicity or metabolic profile. The role of the 4-acetylphenyl group in biological systems remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
